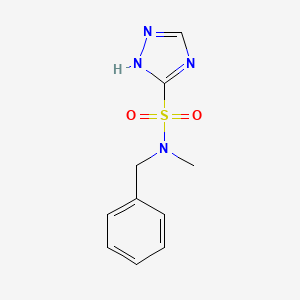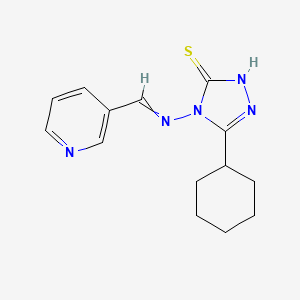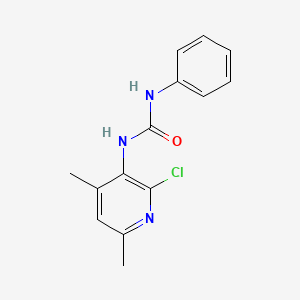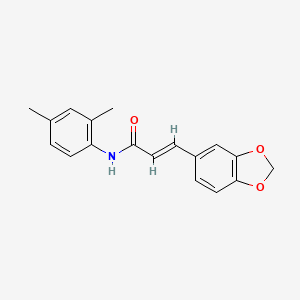![molecular formula C18H21NO4S2 B5568093 2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)
2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine is a useful research compound. Its molecular formula is C18H21NO4S2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.09120050 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiproliferative Activity against Human Cancer Cell Lines
One study focused on the synthesis and in vitro antiproliferative activity of novel thiazolidine-2,4-dione derivatives, including those related to "2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine". These compounds were evaluated for their cell antiproliferation activity against various human cancer cell lines. The study concluded that certain derivatives exhibited potent antiproliferative activity, suggesting their potential as cancer therapeutic agents (Chandrappa et al., 2008).
Antimicrobial Evaluation
Another research avenue involved synthesizing thiazole derivatives and evaluating their antimicrobial activity. This study contributes to understanding how thiazolidine derivatives, similar in structure to the compound , could serve as bases for developing new antimicrobial agents. These findings indicate the versatility of thiazolidine derivatives in synthesizing compounds with potential biological applications (Chawla, 2016).
Antihyperglycemic Evaluation
Research on 2,4-thiazolidinediones with aryl sulfonylurea moieties, related to the compound of interest, demonstrated significant antihyperglycemic activity in a rat model. This study underscores the potential of thiazolidine derivatives in developing antidiabetic medications and their role in modulating blood sugar levels (Jawale et al., 2012).
Anti-Cancer Properties
Derivatives of thiazolidine, akin to the mentioned compound, have been synthesized and assessed for their pro-apoptotic activity against cancer cell lines. One study identified compounds that showed high activity against melanoma cells, highlighting the potential of these derivatives in cancer therapy (Yılmaz et al., 2015).
VEGFR-2 Inhibitors
Novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been designed, synthesized, and evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2. This research suggests the compound's derivatives could play a crucial role in developing new anticancer agents by targeting angiogenesis processes (Ghorab et al., 2016).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-13-5-4-6-15(11-13)25(20,21)19-9-10-24-18(19)14-7-8-16(22-2)17(12-14)23-3/h4-8,11-12,18H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARYAQUSSYXVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)
![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)
![(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)
![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B5568045.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)
![3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,4-TRIAZOLE](/img/structure/B5568069.png)

![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)


![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5568085.png)
![(E)-1-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5568096.png)
![1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)

